2-Methylallylmagnesium chloride
Overview
Description
Mechanism of Action
Target of Action
2-Methylallylmagnesium chloride is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a key component in many organic synthesis reactions due to their ability to form new carbon-carbon bonds.
Mode of Action
As a Grignard reagent, this compound can participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms that are present within polar bonds . This results in the formation of a carbon-carbon bond, enabling the synthesis of a wide range of organic compounds.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the other reactants present. It is generally involved in the synthesis of various organic compounds . For example, it has been used in the synthesis of (−)-aplysin, acutumine, dimedol, and allyldicyclopentadienyltitanium (III) complexes .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, such as biological systems .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The exact products of these reactions can vary widely depending on the specific reactants and conditions used.
Action Environment
The action of this compound is highly dependent on the reaction environment. Grignard reagents are generally sensitive to moisture and air, and they require anhydrous and oxygen-free conditions for optimal performance . They are typically used in solvents such as tetrahydrofuran (THF) which can stabilize the reagent and facilitate the reaction .
Biochemical Analysis
Biochemical Properties
2-Methylallylmagnesium chloride plays a crucial role in various biochemical reactions, particularly in the synthesis of complex organic molecules. As a Grignard reagent, it interacts with carbonyl compounds to form alcohols, which are essential intermediates in many biochemical pathways. The compound reacts with aldehydes, ketones, and esters, forming corresponding alcohols through nucleophilic addition . Additionally, this compound is used in the synthesis of natural products and pharmaceuticals, where it interacts with enzymes and proteins involved in these biosynthetic pathways .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in synthetic organic chemistry rather than direct biological activity. Its derivatives and reaction products can influence cell function. For instance, the alcohols produced from reactions involving this compound can participate in cell signaling pathways and metabolic processes. These alcohols can affect gene expression and cellular metabolism by serving as precursors for more complex biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The magnesium atom in the compound forms a bond with the carbon atom of the carbonyl group in aldehydes, ketones, or esters, resulting in the formation of a new carbon-carbon bond. This reaction mechanism is fundamental to the compound’s role in organic synthesis and its ability to generate diverse organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of this compound can change over time. The compound is sensitive to moisture and air, which can lead to its degradation and reduced effectiveness in reactions. Proper storage conditions, such as anhydrous environments and sealed containers, are essential to maintain its stability. Long-term studies have shown that the compound can retain its reactivity for extended periods when stored correctly, but exposure to air and moisture can significantly diminish its performance .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented, as its primary use is in synthetic organic chemistry rather than direct biological applications. Studies on related Grignard reagents suggest that varying dosages can lead to different outcomes. Low doses may be used to achieve specific synthetic goals, while high doses could result in toxic or adverse effects due to the compound’s reactivity and potential to form reactive intermediates .
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its role in the synthesis of organic molecules. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, leading to the production of alcohols and other intermediates. These intermediates can then enter various metabolic pathways, contributing to the biosynthesis of complex biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. As a reactive Grignard reagent, it is typically used in controlled laboratory environments rather than in vivo systems. Its reaction products, such as alcohols, can be transported within cells and tissues through various transporters and binding proteins. These products can accumulate in specific cellular compartments, influencing their localization and function .
Subcellular Localization
The subcellular localization of this compound itself is not well-studied due to its primary use in synthetic chemistry. Its reaction products can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that the products of reactions involving this compound are localized to the appropriate subcellular regions, where they can exert their biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylallylmagnesium chloride is prepared by reacting 2-methylallyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves the continuous addition of 2-methylallyl chloride to a suspension of magnesium turnings in THF, with efficient stirring and temperature control to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methylallylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions with halides and other leaving groups .
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in THF at low temperatures to control the reactivity.
Substitution Reactions: Often involves alkyl halides or other electrophiles, with the reaction conditions tailored to the specific substrate and desired product.
Major Products:
Nucleophilic Addition: Produces secondary or tertiary alcohols, depending on the substrate.
Substitution Reactions: Results in the formation of new carbon-carbon bonds, yielding various substituted alkanes or alkenes.
Scientific Research Applications
Comparison with Similar Compounds
Allylmagnesium chloride: Similar in structure but lacks the methyl group on the allyl moiety.
Vinylmagnesium bromide: Contains a vinyl group instead of an allyl group, used in similar types of reactions but with different reactivity profiles.
Isopropenylmagnesium bromide: Contains an isopropenyl group, offering different steric and electronic properties compared to 2-methylallylmagnesium chloride.
Uniqueness: this compound is unique due to the presence of the methyl group, which influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing compounds where steric hindrance and electronic effects are crucial .
Properties
IUPAC Name |
magnesium;2-methanidylprop-1-ene;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBBKPRFPDSTNT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5674-01-1 | |
Record name | 2-Methylallylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methylallylmagnesium chloride interact with transition metal complexes?
A: this compound readily reacts with transition metal complexes, notably those of iridium(III) and palladium(II), leading to the formation of allylic complexes. For instance, reacting mer-[IrCl3P3] (where P can be PEt3, PMe2Ph, or PEt2Ph) with this compound yields complexes of the type [IrCl2(π-2-methylallyl)P2] []. This highlights the compound's ability to act as a source of the 2-methylallyl ligand in coordination chemistry.
Q2: What is the reactivity of this compound towards alkenes?
A: Research indicates that the addition of this compound to alkenes is first-order with respect to both the organomagnesium compound and the alkene []. The reaction rate is influenced by factors such as the nature of the alkene, solvent, and the halides present in the organomagnesium compound. For example, the reactivity increases with decreasing chloride content in mixtures of diorganomagnesium and organomagnesium chloride [].
Q3: Are there any applications of this compound in the synthesis of lanthanide complexes?
A: Yes, this compound has been successfully employed in synthesizing air- and moisture-sensitive rare earth-2-methylallyl 1,2-dimethoxyethane complexes. This reaction involves anhydrous lanthanide chloride and this compound in THF at 0°C, resulting in complexes with the general formula (C4H7)2-LnCl5Mg2(CH3OCH2CH2OCH3)2 (where Ln represents La, Pr, Nd, Sm, or Gd) [].
Q4: Can you describe the structure of the cationic allylic palladium(II) complexes formed with this compound?
A: NMR data reveals that in cationic allylic complexes of palladium(II) formed with this compound, the 2-methylallyl ligands are symmetrically π-bonded to the palladium atom []. This indicates a specific binding mode of the ligand with the metal center.
Q5: What factors influence the tendency to form ionic species in reactions involving 2-methylallyl palladium complexes?
A: Conductimetric studies on systems like [Pd2X2 all2] + x mol of L, where 'all' represents various allylic ligands, reveal that the tendency to form ionic species is influenced by several factors. These include the type of ligand (L), the nature of the allylic ligand ('all'), and the halogen (X) present. For instance, the tendency decreases in the order of PMe2Ph ~ PEt2Ph ~ PEt3 > PPh3 > AsPh3 > SbPh3 > pyridine for different ligands (L) []. This suggests that the electronic and steric properties of the ligands significantly impact the reaction outcome.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.